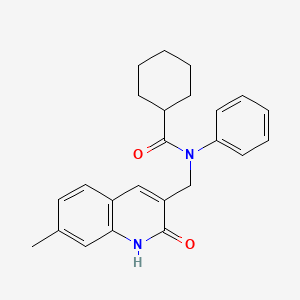
N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. This compound has gained significant attention due to its potential therapeutic applications in the field of medicine.
Mecanismo De Acción
N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide acts on the endocannabinoid system by binding to the cannabinoid receptors CB1 and CB2. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by modulating the release of inflammatory mediators. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has several advantages for use in lab experiments. It is a potent and selective agonist for the CB1 and CB2 receptors, making it useful for studying the endocannabinoid system. However, its synthetic nature and potential for abuse limit its use in clinical research.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide.
Métodos De Síntesis
N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide is synthesized by a multistep process involving the reaction of 3,4-dimethoxyphenethylamine with 3-chlorobenzoyl chloride, followed by reaction with sodium sulfite and acetic anhydride. The resulting intermediate is then reacted with N-(3-chlorophenyl)acetamide to yield N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been extensively studied for its potential therapeutic applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of cancer, multiple sclerosis, and epilepsy.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5S/c1-31-22-12-11-21(16-23(22)32-2)33(29,30)27(14-13-18-7-4-3-5-8-18)17-24(28)26-20-10-6-9-19(25)15-20/h3-12,15-16H,13-14,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEMWLOOOJXFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorophenyl)-2-[N-(2-phenylethyl)3,4-dimethoxybenzenesulfonamido]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


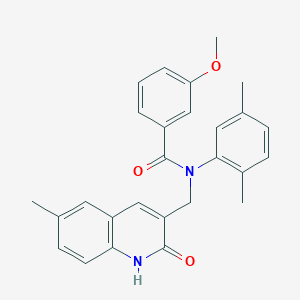
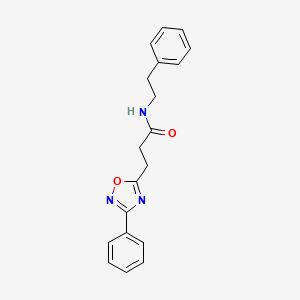
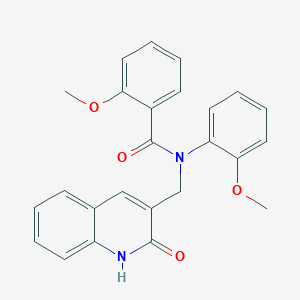
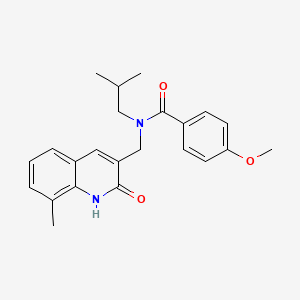




![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720676.png)
